Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is a complex organic compound characterized by the presence of trifluoromethyl and trifluoroacetyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The trifluoromethyl and trifluoroacetyl groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological and chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2,2,2-trifluoroethyl)carbonate: Another fluorinated compound with similar applications in chemistry and industry.
Ethyl 5-trifluoroacetyl-2-thenoate: Shares structural similarities and is used in similar research applications.
Uniqueness
Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is unique due to its combination of trifluoromethyl and trifluoroacetyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C18H10F6O3S |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)-3-(trifluoromethyl)benzo[g][1]benzothiole-2-carboxylate |
InChI |
InChI=1S/C18H10F6O3S/c1-2-27-16(26)14-12(17(19,20)21)11-7-10(15(25)18(22,23)24)8-5-3-4-6-9(8)13(11)28-14/h3-7H,2H2,1H3 |
InChI Key |
UUAHUNQEDSEPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C3=CC=CC=C3C(=C2)C(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.